molecular formula C19H20N2 B14192730 5-butyl-2,4-diphenyl-1H-imidazole CAS No. 847989-10-0

5-butyl-2,4-diphenyl-1H-imidazole

Cat. No.: B14192730
CAS No.: 847989-10-0
M. Wt: 276.4 g/mol
InChI Key: ABNMEHISWIMKCK-UHFFFAOYSA-N
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Description

5-Butyl-2,4-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of butyl and diphenyl substituents at the 5th, 2nd, and 4th positions, respectively. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-2,4-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate under thermal, solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst . This method is efficient and versatile, allowing for the incorporation of various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2,4-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring .

Scientific Research Applications

5-Butyl-2,4-diphenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-butyl-2,4-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 4,5-Diphenyl-1H-imidazole
  • 2-Phenyl-1H-imidazole
  • 1-Butyl-2,4-diphenyl-1H-imidazole

Comparison: 5-Butyl-2,4-diphenyl-1H-imidazole is unique due to the specific positioning of its butyl and diphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

847989-10-0

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

5-butyl-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C19H20N2/c1-2-3-14-17-18(15-10-6-4-7-11-15)21-19(20-17)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21)

InChI Key

ABNMEHISWIMKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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